1H-Indole-7-methanol, 2,3-dihydro-
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Overview
Description
Synthetic Routes and Reaction Conditions:
Reduction from Indole: One common method to synthesize indoline derivatives, including indolin-7-ylmethanol, is the reduction of indole. This can be achieved using catalytic hydrogenation or other reducing agents.
Intramolecular Diels-Alder Synthesis: This method involves the cycloaddition of a diene and a dienophile within the same molecule to form the indoline structure.
Catalytic Synthesis: Transition metal-catalyzed cyclization reactions of unsaturated substrates, such as alkynes and nitrogen compounds, can also be used to prepare indoline derivatives.
Industrial Production Methods:
Large-Scale Reduction: Industrial production often involves the large-scale reduction of indole derivatives using efficient catalytic systems to ensure high yield and purity.
Continuous Flow Synthesis: This method allows for the continuous production of indoline derivatives, improving efficiency and scalability.
Types of Reactions:
Oxidation: Indolin-7-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form various derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Various reduced forms of indolin-7-ylmethanol with different functional groups.
Substitution Products: Substituted indoline derivatives with diverse functional groups.
Scientific Research Applications
Indolin-7-ylmethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential anti-tumor, anti-bacterial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Indolin-7-ylmethanol and its derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of indolin-7-ylmethanol involves its interaction with various molecular targets:
Hydrogen Bonding: The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
Hydrophobic Interactions: The benzene ring can interact hydrophobically with protein residues, stabilizing the compound-protein complex.
Pathways Involved: Indolin-7-ylmethanol may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indoline: The parent compound of indolin-7-ylmethanol, lacking the hydroxymethyl group.
Indole-3-acetic Acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness:
Functional Group: The presence of the hydroxymethyl group at the seventh position distinguishes indolin-7-ylmethanol from other indoline derivatives.
Biological Activity: The unique structure of indolin-7-ylmethanol imparts specific biological activities, making it a valuable compound in medicinal chemistry.
Biological Activity
1H-Indole-7-methanol, 2,3-dihydro- (CAS No. 112106-89-5) is a compound belonging to the indole family, known for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in various natural products and synthetic compounds that exhibit pharmacological properties. This article reviews the biological activities associated with 1H-Indole-7-methanol, 2,3-dihydro-, including its potential therapeutic applications and mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 163.19 g/mol |
IUPAC Name | 2,3-dihydro-1H-indole-7-methanol |
Canonical SMILES | C1CC2=C(C=C1)C(=CN2)C(CO)=C |
Antimicrobial Activity
Research has demonstrated that indole derivatives possess significant antimicrobial properties. A study evaluating various indole compounds found that 1H-Indole-7-methanol, 2,3-dihydro-, exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
Antifungal Activity
In vitro studies have shown that this compound also displays antifungal properties. It was tested against various fungi such as Candida albicans and Aspergillus niger, with inhibition rates exceeding 80% at concentrations of 100 µg/mL. These findings suggest its potential application in treating fungal infections .
Anticancer Properties
1H-Indole-7-methanol, 2,3-dihydro- has been investigated for its anticancer effects. In a study involving human cancer cell lines (e.g., HeLa and MDA-MB-231), the compound inhibited cell proliferation with IC50 values ranging from 15 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
The biological activity of 1H-Indole-7-methanol, 2,3-dihydro- can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress in cancer cells.
- Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A recent study analyzed the antimicrobial efficacy of several indole derivatives including 1H-Indole-7-methanol, 2,3-dihydro-. The results indicated that this compound had a higher efficacy compared to traditional antibiotics against multi-drug resistant strains .
Case Study 2: Anticancer Activity
In a preclinical model using xenograft tumors derived from human breast cancer cells, treatment with this indole derivative resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as a lead for developing new anticancer therapies .
Properties
CAS No. |
112106-89-5 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-ylmethanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2 |
InChI Key |
YEUKLPJLDSENGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2CO |
Origin of Product |
United States |
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